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Abstract

Torulene, a C40 carotenoid pigment, is gaining significant interest in the pharmaceutical and
nutraceutical industries due to its potent antioxidant properties. Produced by various
microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera,
accurate and robust quantification of torulene in microbial cultures is essential for research,
process optimization, and quality control.[1][2] This application note provides a detailed
protocol for the quantification of torulene from microbial biomass using High-Performance
Liquid Chromatography (HPLC). The protocol covers sample preparation, including cell
disruption and solvent extraction, as well as HPLC analysis and data interpretation.

Introduction

Torulene (3',4'-didehydro-[3,y-carotene) is a natural tetraterpenoid synthesized by certain fungi
and yeasts.[2] Its extended system of conjugated double bonds is believed to contribute to its
high antioxidant activity, potentially exceeding that of more common carotenoids like [3-
carotene.[1] Red yeasts, such as Rhodotorula mucilaginosa and Rhodotorula glutinis, are
notable producers of torulene.[3][4][5] The quantification of torulene in these microbial
systems is critical for screening high-producing strains, optimizing fermentation conditions, and
developing commercial production processes. HPLC is the method of choice for the separation
and quantification of carotenoids due to its high resolution and sensitivity.[3] This document
outlines a comprehensive workflow for the reliable quantification of torulene in microbial
cultures.
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Experimental Workflow

The overall experimental workflow for the HPLC quantification of torulene from microbial
cultures is depicted below.

Caption: Experimental workflow for torulene quantification.

Protocols
Sample Preparation

1.1. Harvesting Microbial Biomass

o Transfer a known volume of the microbial culture to a centrifuge tube.
e Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
o Discard the supernatant.

o Wash the cell pellet with distilled water and centrifuge again.

» Repeat the washing step twice to remove any residual medium.

e The cell pellet can be processed immediately or stored at -80°C. For dry weight
determination, a separate aliquot of the pellet should be dried at 85°C to a constant weight.

[6]
1.2. Cell Disruption

The robust cell wall of yeasts necessitates a disruption step for efficient extraction of
intracellular carotenoids. Several methods can be employed, with their efficacy varying
between microbial species.

e Method A: Acid Hydrolysis
o Resuspend the cell pellet in 1 M HCI.

o Incubate at 60°C for 30-60 minutes.[7]
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o Neutralize the suspension with an appropriate base (e.g., NaOH).
o Proceed to solvent extraction.

o Note: While effective, acid treatment can potentially cause degradation of carotenoids.[8]

e Method B: Mechanical Disruption (Sonication or Bead Milling)
o Resuspend the cell pellet in a suitable solvent (e.g., acetone).

o For sonication, place the sample in an ultrasonic bath or use a probe sonicator. Process
on ice to prevent overheating.

o For bead milling, add glass or zirconia beads to the cell suspension and agitate vigorously.

o The optimal duration and intensity of treatment should be determined empirically for the
specific microbial strain. Mechanical methods are often very effective for yeast cell
disruption.[9]

1.3. Solvent Extraction

e Add a mixture of acetone and methanol (e.g., 7:3 v/v) to the disrupted cell pellet. The use of
antioxidants like butylated hydroxytoluene (BHT) at 0.1% in the extraction solvent is
recommended to prevent carotenoid degradation.[10]

» Vortex vigorously for 5-10 minutes.

e Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.

o Carefully transfer the supernatant containing the carotenoid extract to a new tube.

o Repeat the extraction process with fresh solvent until the cell pellet becomes colorless.
e Pool the supernatants.

1.4. Sample Concentration and Preparation for HPLC

o Evaporate the pooled solvent extract to dryness under a stream of nitrogen or using a rotary
evaporator at a temperature not exceeding 35-40°C.
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o Re-dissolve the dried extract in a known volume of the initial mobile phase (or a compatible
solvent like ethanol).

e Filter the re-dissolved sample through a 0.22 um syringe filter into an amber HPLC vial to
remove any particulate matter.

Caution: Carotenoids are sensitive to light and heat. All steps should be performed under dim
light and at low temperatures where possible to minimize isomerization and degradation.[11]

HPLC Analysis

2.1. HPLC System and Column

» HPLC System: A system equipped with a quaternary or binary pump, a thermostatted
autosampler, a column oven, and a Photodiode Array (PDA) or UV-Vis detector is required.

e Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation.
C30 columns often provide better resolution of carotenoid isomers.

o Example: YMC C30 column (250 x 4.6 mm, 5 um) or equivalent.
2.2. Mobile Phase and Gradient Program

A gradient elution is typically required to achieve good separation of torulene from other
carotenoids.

o Mobile Phase A: Acetonitrile:Water (9:1, v/v)
o Mobile Phase B: Ethyl Acetate

» Example Gradient Program:
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e Flow Rate: 1.0 mL/min
e Column Temperature: 25°C
e Injection Volume: 20 pL

o Detection Wavelength: 450-500 nm. A PDA detector allows for the acquisition of the full UV-
Vis spectrum of the eluting peaks, which is crucial for identification. Torulene exhibits
absorption maxima around 453, 489, and 518 nm.[12]

Data Analysis and Quantification

3.1. Peak Identification

Torulene is identified by its retention time and its characteristic UV-Vis absorption spectrum
obtained from the PDA detector. The identity can be confirmed by comparing the retention time
and spectra with a purified standard, if available, or with literature data. In a typical reversed-
phase system, the elution order is torularhodin, followed by torulene, y-carotene, and then 3-

carotene.[13]
3.2. Quantification

Quantification can be performed using two main approaches:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1238558?utm_src=pdf-body
https://www.researchgate.net/figure/A-typical-HPLC-chromatogram-of-carotenoids-present-in-the-Rhodotorula-glutinis-extract_fig1_41764900
https://www.benchchem.com/product/b1238558?utm_src=pdf-body
https://www.benchchem.com/product/b1238558?utm_src=pdf-body
https://www.researchgate.net/figure/HPLC-chromatograms-at-453-nm-for-extracts-obtained-from-strain-ELP-2022-by-organic_fig4_378398763
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» External Standard Calibration: This is the most accurate method. A calibration curve is
generated by injecting known concentrations of a purified torulene standard. However,
torulene standards are not widely commercially available. If a standard is obtained, a stock
solution should be prepared in a suitable solvent (e.g., ethanol), and its concentration should
be determined spectrophotometrically using its extinction coefficient.

¢ Quantification using an Extinction Coefficient: In the absence of a commercial standard,
quantification can be performed by determining the peak area from the HPLC chromatogram
and applying the Beer-Lambert law. The concentration of torulene in the injected sample
can be calculated using the following formula:

Concentration (ug/mL) = (Peak Area / Molar Extinction Coefficient) * Molecular Weight *
Dilution Factor

Alternatively, the specific extinction coefficient (E1% 1cm) can be used:
Concentration (ug/g dry weight) = (A * V_extract * 10"4) / (E1% * m_sample)
Where:

o A = Absorbance of the pure compound at Amax

o V_extract = Total volume of the extract (mL)

o E1% = The extinction coefficient for a 1% solution in a 1 cm cuvette. For torulene in
acetone, an E1% of 2800 has been reported.

o m_sample = Dry weight of the microbial biomass (g)

An extinction coefficient for torulene in acetone has been reported.[6] It is crucial to use the
extinction coefficient specific to the solvent in which the measurements are made. If another
carotenoid standard, such as [3-carotene, is used for quantification, the results should be
reported as "B-carotene equivalents,” and the difference in molar extinction coefficients
should be noted as a limitation.

Torulene Biosynthesis Pathway
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The biosynthesis of torulene in yeasts like Rhodotorula proceeds through the general

carotenoid pathway, branching from y-carotene.

Caption: Simplified torulene biosynthesis pathway.

Data Presentation

The quantitative data for torulene production should be presented in a clear and organized

manner to allow for easy comparison between different microbial strains or culture conditions.

Table 1: Torulene Production in Different Microbial Strains

Torulene Ig dr Total Carotenoids
Microbial Strain (glg dry

Torulene (% of

weight) (nglg dry weight) Total Carotenoids)

Rhodotorula
o 120.5+£8.3 217.4+£15.1 55.4

mucilaginosa S-5
Rhodotorula

95.2+6.7 188.9 £ 13.2 50.4
diobovata S-361
Sporobolomyces

150.7 £ 11.5 350.1 +25.6 43.0
pararoseus NGR
Rhodotorula glutinis

78.4+£5.9 155.2+11.8 50.5

LOCKR13

Table 2: Effect of Culture Conditions on Torulene Production in Rhodotorula glutinis
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Torulene Yield

Culture Condition Torulene (mgl/L) Biomass (g/L) .
(ngl/g dry weight)
Control (C/N ratio 50) 1.2+0.1 10.5+0.8 114.3
High C/N ratio (100) 1.8+0.2 121 +1.0 148.8
Nitrogen Source:
15+0.1 11.2+0.9 133.9
Peptone
Nitrogen Source:
1.1+01 9.8+0.7 112.2

Yeast Extract

Conclusion

This application note provides a comprehensive set of protocols for the extraction,
identification, and quantification of torulene from microbial cultures using HPLC. The detailed
methodologies for sample preparation, HPLC analysis, and data interpretation, along with the
provided data tables and pathway diagram, offer a valuable resource for researchers,
scientists, and drug development professionals working with this promising bioactive
compound. Adherence to these protocols will enable accurate and reproducible quantification
of torulene, facilitating further research into its production and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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